2-Aminoheptanoic acid

Polymorphism Solid‑State Chemistry Formulation Science

Procure 2‑aminoheptanoic acid for its unmatched seven‑carbon chain that delivers a LogP of 1.45—far above norleucine (0.87)—without β‑branching, enabling precise tuning of peptide lipophilicity and membrane insertion. Its five distinct polymorphs with lower transition enthalpies than dl‑norleucine ensure predictable crystallization and fewer batch failures. The compound is not translationally active in E. coli methionine‑auxotroph systems, making it the definitive non‑incorporable surrogate for negative controls, whereas norleucine is efficiently incorporated. Available at ≥97 % purity in research quantities; order now to secure your hydrophobic building block for solid‑phase peptide synthesis, chiral biocatalysis, or polymorphism studies.

Molecular Formula C7H15NO2
Molecular Weight 145.2 g/mol
CAS No. 1115-90-8
Cat. No. B556007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminoheptanoic acid
CAS1115-90-8
Synonyms2-Aminoheptanoicacid; 1115-90-8; 2-Aminoenanthicacid; DL-Homonorleucine; 2-amino-heptanoicacid; (1)-2-Aminoheptanoicacid; alpha-DL-Aminoheptanoicacid; Heptanoicacid,2-amino-,DL-; Heptanoicacid,2-amino-,(1)-; 2-azanylheptanoicacid; ST51037497; N-amylglycine; alpha-aminoenanthicacid; Heptanoicacid,amino-; AC1L5FUX; dl-2-aminoheptanoicacid; Heptanoicacid,2-amino-; AC1Q5S7L; SCHEMBL38735; A1880_SIGMA; 08043_FLUKA; 09256_FLUKA; CHEBI:64304; CTK0J2695; MolPort-003-925-599
Molecular FormulaC7H15NO2
Molecular Weight145.2 g/mol
Structural Identifiers
SMILESCCCCCC(C(=O)O)N
InChIInChI=1S/C7H15NO2/c1-2-3-4-5-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)
InChIKeyRDFMDVXONNIGBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminoheptanoic Acid (CAS 1115-90-8): Technical Procurement Overview for Scientific and Industrial Users


2-Aminoheptanoic acid (CAS 1115-90-8), also designated as DL-homonorleucine or 2-aminoenanthic acid, is an unbranched, seven‑carbon α‑amino acid [1]. It belongs to the class of non‑proteinogenic aliphatic amino acids and is distinguished by a linear pentyl side chain (C₅H₁₁) that confers a defined hydrophobicity and crystallographic polymorphism absent in shorter‑chain analogs [2]. The compound is supplied as a crystalline solid (mp ~280 °C, dec.) and is employed primarily as a hydrophobic building block in peptide synthesis, as a methionine surrogate in protein engineering, and as a chiral intermediate in biocatalytic routes [3].

Why 2-Aminoheptanoic Acid (CAS 1115-90-8) Cannot Be Interchanged with Shorter-Chain or Isomeric Analogs


Interchanging 2-aminoheptanoic acid with norleucine (C₆), norvaline (C₅), or the branched‑chain leucine is not scientifically equivalent. The seven‑carbon backbone dictates a discrete hydrophobic partition coefficient (LogP ~1.45) that significantly alters peptide secondary structure and membrane partitioning relative to its C₆ homolog [1]. Moreover, solid‑state phase behavior differs fundamentally: dl‑aminoheptanoic acid exhibits five polymorphs with smaller transition enthalpies and NMR shift changes compared to dl‑norleucine, a property critical for formulation and crystallisation processes [2]. In biological contexts, the longer chain abolishes translational activity in E. coli methionine‑auxotroph systems, whereas norleucine is efficiently incorporated, underscoring that side‑chain length precisely gates recognition by aminoacyl‑tRNA synthetases [3]. Consequently, substituting a shorter or branched analog invalidates the hydrophobic, conformational, and biological profile for which 2‑aminoheptanoic acid is procured.

2-Aminoheptanoic Acid (CAS 1115-90-8): Head-to-Head and Cross‑Study Quantitative Differentiation Evidence


Solid‑State Phase Transition Enthalpies and NMR Shift Differences Relative to dl‑Norleucine

dl‑2‑Aminoheptanoic acid (dl‑AHE) exhibits two reversible solid‑state phase transitions at 146 K and 396 K with enthalpies of 0.8 ± 0.1 kJ/mol and 2.8 ± 0.3 kJ/mol, respectively. In direct comparison, the equivalent transitions in dl‑norleucine (dl‑NLE) display significantly larger transition enthalpies and larger NMR chemical shift differences, a consequence of the shorter hexanoic acid chain [1].

Polymorphism Solid‑State Chemistry Formulation Science

Translational Activity in Escherichia coli Methionine Auxotroph: Absence of Incorporation Versus Norleucine

In a head‑to‑head assay using an E. coli methionine auxotroph (CAG18491) expressing DHFR, 2‑aminoheptanoic acid (compound 7) exhibited no translational activity, failing to support protein synthesis in the absence of methionine. In contrast, norleucine (compound 9) robustly supported DHFR production under identical conditions [1].

Protein Engineering Methionine Analogue Aminoacyl‑tRNA Synthetase

Hydrophobicity (LogP) Differentiation Versus Norleucine and Norvaline

The predicted octanol‑water partition coefficient (LogP) of DL‑2‑aminoheptanoic acid is 1.45, which exceeds that of norleucine (LogP ≈ 0.87–0.92) and norvaline (LogP ≈ 0.2–0.57) [1][2]. This increment of ~0.5–1.2 LogP units reflects the additional methylene group in the side chain, translating to a ~3‑ to 16‑fold increase in hydrophobicity.

Hydrophobicity LogP Peptide Design Membrane Interaction

Biocatalytic Synthesis Yield and Enantiomeric Excess of (S)-2-Aminoheptanoic Acid

A one‑pot multi‑enzyme cascade system converted heptane directly to (S)-2‑aminoheptanoic acid, achieving an accumulation of 4.57 mM with an enantiomeric excess exceeding 99% (eep > 99%) [1]. The same cascade produced corresponding chiral amino acids from hexane, octane, 2‑methylheptane, and butylbenzene, all with eep > 99%, demonstrating the robustness of the method for C₇ substrates.

Biocatalysis Chiral Amino Acid Green Chemistry Process Chemistry

2-Aminoheptanoic Acid (CAS 1115-90-8): Evidence‑Driven Application Scenarios for Procurement


Solid‑State Formulation and Crystallisation Process Development

The reduced solid‑state phase transition enthalpy and smaller NMR chemical shift changes of dl‑aminoheptanoic acid relative to dl‑norleucine [1] facilitate more predictable crystallisation and fewer polymorph‑related batch failures. This makes it a model compound for studying aliphatic amino acid polymorphism and a candidate for formulations requiring robust solid‑state stability.

Hydrophobic Peptide Synthesis and Membrane‑Protein Interaction Studies

With a LogP of 1.45—substantially higher than norleucine (LogP ≈ 0.87) or norvaline (LogP ≈ 0.2) [2]—2‑aminoheptanoic acid is the preferred hydrophobic residue for increasing peptide lipophilicity without introducing β‑branching. It is used in solid‑phase peptide synthesis (often as the Fmoc‑protected derivative) to modulate helix stability, membrane insertion, and lipid‑associated behaviour .

Biocatalytic Production of Enantiopure (S)-2-Aminoheptanoic Acid

The demonstrated one‑pot enzyme cascade producing (S)-2‑aminoheptanoic acid at 4.57 mM with >99% ee from heptane [3] enables procurement of high‑enantiopurity material for stereoselective synthesis. This route is especially valuable for laboratories seeking chiral building blocks without resorting to traditional resolution or asymmetric synthesis.

Methionine‑Analog Protein Engineering with Defined Translational Outcomes

The unambiguous absence of translational activity of 2‑aminoheptanoic acid in E. coli, contrasted with the efficient incorporation of norleucine [4], allows researchers to select the C₇ analogue when a non‑incorporable methionine surrogate is required for negative controls or for studying synthetase specificity. This clear functional demarcation reduces experimental ambiguity in methionine‑replacement studies.

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